(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a subject of interest for researchers in different fields.
Wissenschaftliche Forschungsanwendungen
(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it useful for studying different biological processes. Some of the scientific research applications of this compound include:
1. Cancer Research: (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
2. Neuroscience Research: This compound has been found to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and excitotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases.
3. Cardiovascular Research: (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has been found to have vasodilatory effects. It has been shown to relax vascular smooth muscle cells, making it a potential candidate for the treatment of cardiovascular diseases.
Wirkmechanismus
The mechanism of action of (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is not fully understood. However, studies have suggested that this compound exerts its effects by modulating different signaling pathways. For example, it has been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. It has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has been found to have various biochemical and physiological effects, including:
1. Anti-cancer properties: This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
2. Neuroprotective effects: (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has been shown to protect neurons from oxidative stress and excitotoxicity.
3. Vasodilatory effects: This compound has been shown to relax vascular smooth muscle cells, leading to vasodilation.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound has been found to be highly potent, making it useful for studying different biological processes.
2. Selectivity: (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has been shown to be selective for certain signaling pathways, making it useful for studying specific biological processes.
Some of the limitations of this compound include:
1. Limited solubility: (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has limited solubility in aqueous solutions, making it difficult to use in some experiments.
2. Lack of in vivo data: Although this compound has shown promising results in vitro, there is limited in vivo data available, making it difficult to assess its potential for clinical use.
Zukünftige Richtungen
There are several future directions for the study of (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide. Some of these directions include:
1. Clinical Trials: Further studies are needed to assess the safety and efficacy of this compound in clinical trials.
2. Structural Studies: Structural studies of this compound can provide insights into its mechanism of action and potential for drug development.
3. Combination Therapy: Studies are needed to assess the potential of (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide in combination with other drugs for the treatment of different diseases.
4. Target Identification: Further studies are needed to identify the specific targets of this compound and its downstream effects on different biological processes.
In conclusion, (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is a chemical compound that has potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it useful for studying different biological processes. Further studies are needed to assess its potential for clinical use and to identify its specific targets and downstream effects.
Synthesemethoden
The synthesis of (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide involves several steps. The first step is the condensation of 4-methoxybenzaldehyde with ethyl-4-aminobenzoate to form 4-(ethyl(4-methoxybenzyl)amino)benzoic acid. The second step involves the reaction of this intermediate with benzyl bromide to form 4-(benzyl(ethyl)amino)benzoic acid. The third step is the reaction of this intermediate with acetyl chloride to form 4-(benzyl(ethyl)amino)benzoyl chloride. The final step involves the reaction of this intermediate with (E)-3-(4-aminophenyl)acrylic acid to form (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide.
Eigenschaften
IUPAC Name |
(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-3-29(19-21-7-5-4-6-8-21)24-13-9-20(10-14-24)17-22(18-27)26(30)28-23-11-15-25(31-2)16-12-23/h4-17H,3,19H2,1-2H3,(H,28,30)/b22-17+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXVRJICZRDECS-OQKWZONESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.